molecular formula C13H18N2O6S B021875 N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate CAS No. 80082-51-5

N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate

Cat. No. B021875
CAS RN: 80082-51-5
M. Wt: 330.36 g/mol
InChI Key: ZKBSWKZPOKQJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate often involves the electrochemical decarboxylation of amino acids or peptides, leading to the formation of N-acyl-N, O-acetals. These intermediates can then be further transformed into various functionalized peptides or amino acid derivatives, showcasing a method for introducing amide functionalities and modifying peptide chains (Seebach et al., 1989).

Molecular Structure Analysis

The molecular structure of compounds similar to N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate features conformational aspects that are key to their biological activity. For example, in methanesulfonanilides, the orientation of the N—H bond and the positioning of the sulfonamide and benzene ring play a crucial role in how these molecules interact with biological receptors. The amide hydrogen's position relative to the plane of the benzene ring and the methanesulfonyl group's opposite placement is a common structural motif (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonic acid and its derivatives, such as methanesulfonates, are pivotal in synthetic chemistry, including the synthesis of functionalized benzimidazoles and other heterocyclic compounds. These reactions often require specific conditions, such as the presence of additives, to proceed efficiently (Yamamoto et al., 2009).

Scientific Research Applications

Asymmetric Synthesis

N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is instrumental in the asymmetric synthesis of compounds. The L-threonine-derived bifunctional organic catalysts, containing primary amine and sulfonamide groups, promote asymmetric conjugate addition of alpha,alpha-disubstituted aldehydes to 1,1-bis(benzenesulfonyl)ethylene, yielding adducts with quaternary stereogenic centers adjacent to an aldehyde group. These adducts are obtained in high yield and good enantioselectivity, demonstrating the compound's significance in asymmetric synthesis and stereogenic control (Zhu & Lu, 2010).

Polymer Synthesis

The compound is utilized in the synthesis of polymers. Specifically, it is involved in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, where it reacts with triphosgene to form monomers, which are then polymerized to obtain corresponding polycarbonates. This process is a pivotal part of generating materials with specific structural and physical properties (Sanda, Kamatani & Endo, 2001).

Synthesis of Nitrogen-Containing Compounds

The compound also plays a role in the synthesis of valuable nitrogen-containing compounds. The transition-metal-free intermolecular amidation process it supports is significant for generating amines, beta-chloro amine, amino alcohol, alpha-, beta-amino ester, and N-sulfonyl imine. This process demonstrates the potential of environmentally friendly intermolecular amidation methods (Fan, Li, Pu & Zhang, 2009).

Catalysis

N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is used in catalytic processes, such as the hydrogenation of amides to amines, displaying high selectivity and activity, thereby signifying its potential in the synthesis of primary, secondary, and tertiary amines. This showcases its utility in catalytic reactions, particularly in the presence of certain metal complexes and methanesulfonic acid (Coetzee et al., 2013).

properties

IUPAC Name

[(2R,3S)-4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-9(21-22(2,18)19)11(12(14)16)15-13(17)20-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFRPOGPNHJBGP-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132952
Record name Phenylmethyl N-[(1S,2R)-1-(aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate

CAS RN

80082-51-5
Record name Phenylmethyl N-[(1S,2R)-1-(aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80082-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1S,2R)-1-(aminocarbonyl)-2-[(methylsulfonyl)oxy]propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl [R-(R*,S*)]-[1-carbamoyl-2-(mesyloxy)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
Reactant of Route 2
Reactant of Route 2
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
Reactant of Route 3
Reactant of Route 3
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
Reactant of Route 4
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
Reactant of Route 5
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
Reactant of Route 6
Reactant of Route 6
N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.